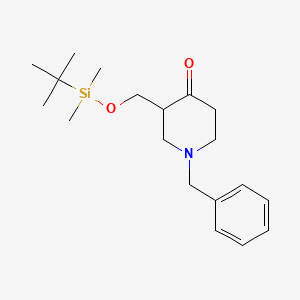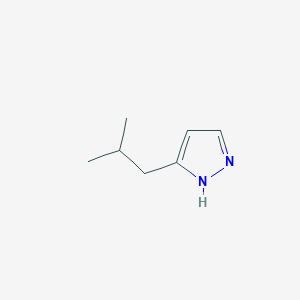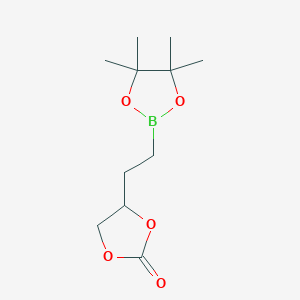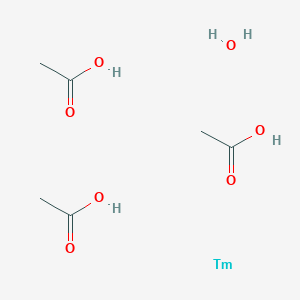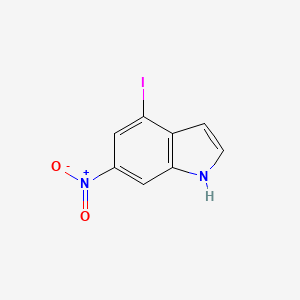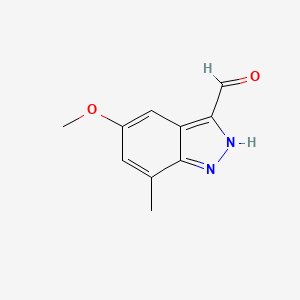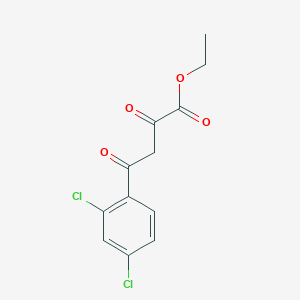
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
The compound is a derivative of dichlorophenyl compounds . Dichlorophenyl compounds are a group of organic compounds containing a phenyl ring and two chlorine atoms . They are used in various applications, including as intermediates in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate” were not found, similar compounds are often synthesized through reactions involving acylation, hydrolysis, washing, distillation, and crystallization .Applications De Recherche Scientifique
1. Synthesis and Chemical Reactions
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is involved in various chemical syntheses and reactions. For instance, it undergoes stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are further involved in electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998). Additionally, this compound is a crucial intermediate in the synthesis of certain pyrazole derivatives, highlighting its versatility in organic synthesis (Machado et al., 2011).
2. Role in Advanced Oxidation Processes
In the context of wastewater treatment, this compound has been identified as a transient product in the mineralization of 2,4-D by advanced oxidation processes. This showcases its role in environmental chemistry, particularly in the degradation pathways of certain herbicides (Sun & Pignatello, 1993).
3. Application in Materials Science
This compound's derivatives are useful in the synthesis of novel materials. For example, its involvement in the production of cyclic peroxides and pyrazole derivatives demonstrates its applicability in creating new compounds with potential applications in materials science and pharmaceuticals (Qian et al., 1992).
Mécanisme D'action
Target of Action
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a complex compound with potential applications in various fields. Compounds with similar structures, such as 2,4-dichlorophenyl derivatives, have been reported to exhibit pharmacological activities .
Biochemical Pathways
For instance, some 2,4-dichlorophenyl derivatives have been associated with antioxidant activity .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have potential biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the presence of certain ions in the environment can affect the removal rate of similar compounds
Propriétés
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLZWVABZPQWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629461 | |
| Record name | Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478868-68-7 | |
| Record name | Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


